

Spectrophotometric Analysis of Metadoxine in Pharmaceutical Formulations: Application Notes and Protocols

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Compound of Interest

Compound Name: Metadoxine

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Introduction

Metadoxine, a combination of pyridoxine and pyrrolidone carboxylate, is utilized in the management of alcoholic liver disease.^[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure quality and efficacy. This document provides detailed application notes and protocols for the spectrophotometric analysis of **Metadoxine**, offering simple, cost-effective, and rapid alternatives to more complex chromatographic techniques. The described methods include direct UV spectrophotometry, derivative spectroscopy, difference spectroscopy, and colorimetric analysis.

Quantitative Data Summary

Various spectrophotometric methods have been developed and validated for the determination of **Metadoxine** in pharmaceutical formulations. The key quantitative parameters for several of these methods are summarized in the table below for easy comparison.

Method Type	Wave length (λ_{max})	Linearity Range ($\mu\text{g/mL}$)	Molar Absorptivity ($\text{L mol}^{-1} \text{cm}^{-1}$)	Sandell's Sensitivity ($\mu\text{g cm}^{-2}/0.001 \text{ A.U.}$)	Limit of Detection (LOD) ($\mu\text{g/mL}$)	Limit of Quantitation (LOQ) ($\mu\text{g/mL}$)	Reference
UV Spectrophotometry (Method A)	291 nm	8 - 64	-	-	-	-	[2]
UV Spectrophotometry	290 nm	2 - 28	-	-	-	-	[1][3]
UV Spectrophotometry	291 nm	8 - 64	-	-	2.37	7.13	[4]
UV Spectrophotometry	324 nm	14 - 26	-	-	-	-	[5]
Derivative Spectroscopy (Third Order)	314 nm	4 - 40	0.027542	0.0503478	-	-	[6]
Difference Spectroscopy	245 nm	8 - 64	-	-	-	-	[2]

Colorimetric (Ferric Nitrate)	445 nm	10 - 100	-	-	-	-	[1][3]
Colorimetric (Folin-Ciocalteu)	660 nm	5 - 30	-	-	-	-	[7]
Colorimetric (Fe(III)-1,10-phenanthroline)	460 nm	4 - 24	-	-	-	-	[7]
Oxidative Coupling (MBTH-Fe(III))	580 nm	2 - 10	-	-	-	-	[8][9]
Charge-Transfer Complex (Metol)	500 nm	2 - 12	-	-	-	-	[8]

Experimental Protocols

Method 1: Direct UV Spectrophotometry

This method is based on the direct measurement of UV absorbance of **Metadoxine** in a suitable solvent.

Instrumentation:

- UV-Visible Spectrophotometer (e.g., Shimadzu 1601 or equivalent)[1]
- 1 cm matched quartz cuvettes[1]

- Analytical balance
- Volumetric flasks
- Whatman filter paper No. 41[1]

Reagents and Solutions:

- **Metadoxine** reference standard
- Distilled water or Methanol[1][4]

Standard Stock Solution Preparation:

- Accurately weigh 100 mg of **Metadoxine** reference standard.[1][2]
- Transfer it into a 100 mL volumetric flask.[1][2]
- Dissolve and dilute to the mark with distilled water to obtain a concentration of 1 mg/mL.[1][2]
- From this stock solution, prepare a working standard of 100 µg/mL by diluting 10 mL to 100 mL with distilled water.[1]

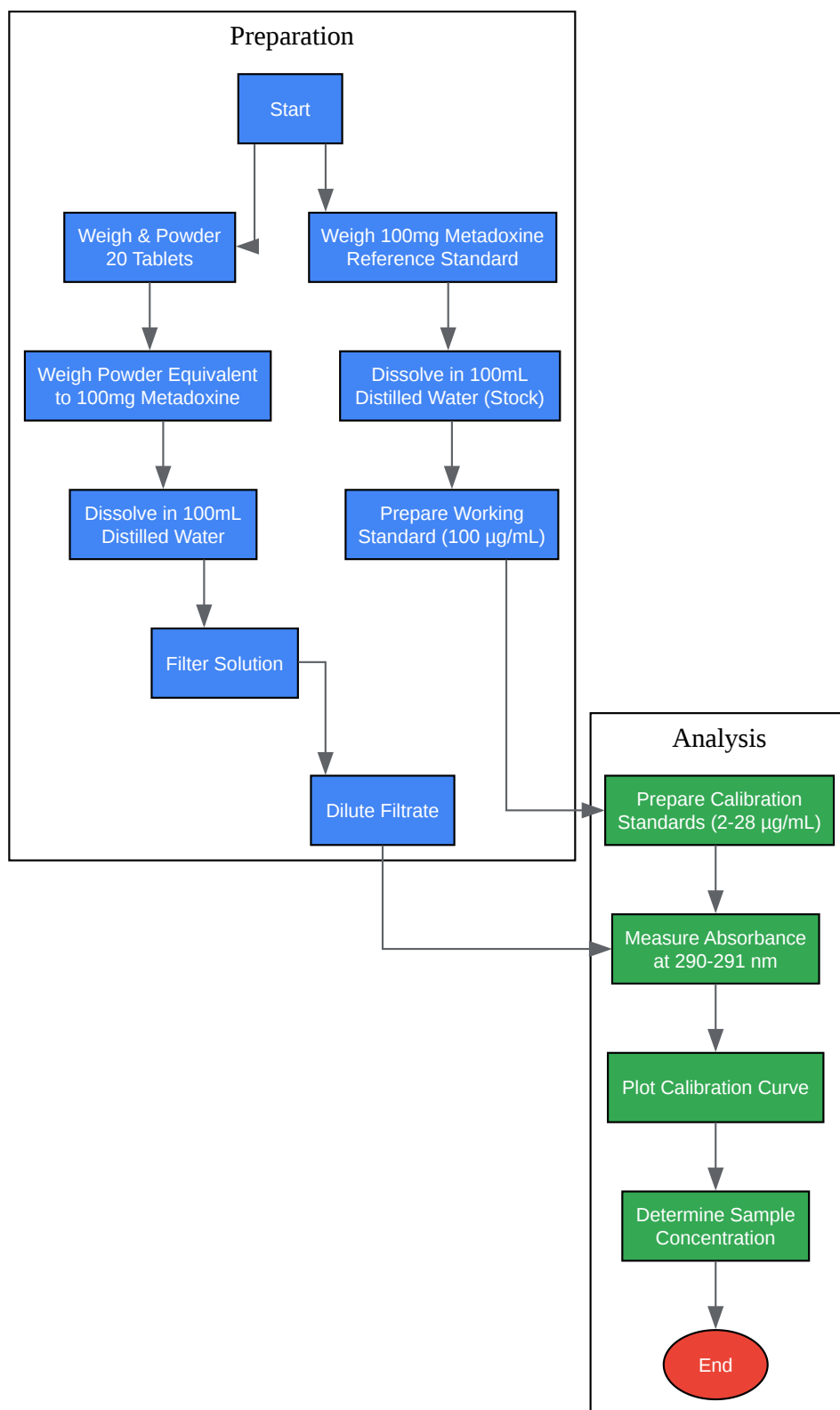
Sample Preparation:

- Weigh and finely powder 20 **Metadoxine** tablets.[1][2]
- Transfer a quantity of the powder equivalent to 100 mg of **Metadoxine** into a 100 mL volumetric flask.[1]
- Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution.[5]
- Make up the volume to 100 mL with distilled water.[1]
- Filter the solution through Whatman filter paper No. 41, discarding the first few mL of the filtrate.[1]

- Dilute the filtrate appropriately with distilled water to obtain a concentration within the Beer's law range (e.g., to 100 µg/mL).[1]

Procedure:

- Prepare a series of calibration standards by diluting the working standard solution to concentrations ranging from 2 to 28 µg/mL.[1]
- Scan the solutions from 200-400 nm using distilled water as a blank.[2]
- Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λ_{max}), which is approximately 290-291 nm.[1][2][4]
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of **Metadoxine** in the sample solution from the calibration curve.



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Caption: Workflow for Direct UV Spectrophotometric Analysis of **Metadoxine**.

Method 2: Colorimetric Method using Ferric Nitrate

This method involves the formation of a colored complex between **Metadoxine** and ferric nitrate, which can be quantified in the visible region.

Instrumentation:

- UV-Visible Spectrophotometer[1]
- 1 cm matched cuvettes[1]
- Analytical balance
- Volumetric flasks

Reagents and Solutions:

- **Metadoxine** reference standard
- Distilled water
- Ferric nitrate ($\text{Fe}(\text{NO}_3)_3$) reagent (1.5% w/v in distilled water)[1]

Standard Stock Solution Preparation:

- Prepare a stock solution of **Metadoxine** (1 mg/mL) as described in Method 1.
- From this stock solution, prepare a working standard of 1000 $\mu\text{g/mL}$. [1]

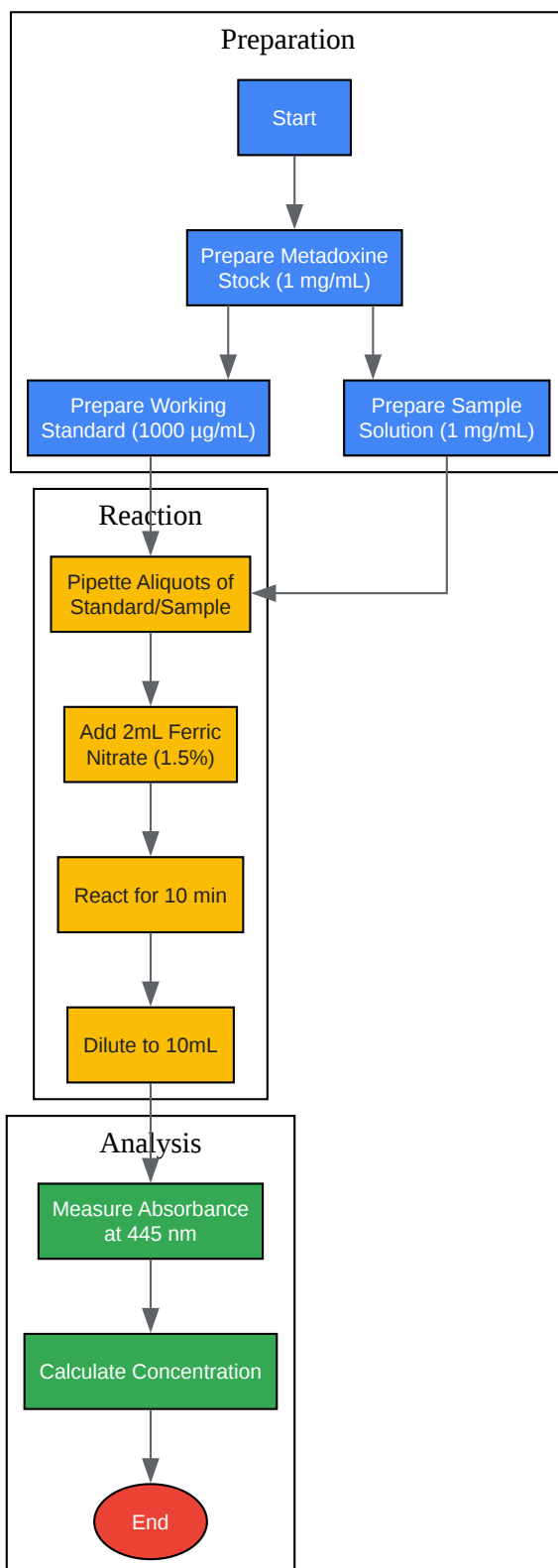
Sample Preparation:

- Prepare a filtered sample solution equivalent to 1 mg/mL of **Metadoxine** as described in Method 1.[1]

Procedure:

- Into a series of 10 mL volumetric flasks, pipette aliquots (0.1 to 1.0 mL) of the working standard solution to get concentrations from 10 to 100 $\mu\text{g/mL}$. [1]

- To each flask, add 2 mL of 1.5% w/v ferric nitrate solution.[\[1\]](#)
- Allow the reaction to proceed for 10 minutes at room temperature for the yellow-orange color to develop.[\[1\]](#)
- Make up the volume to 10 mL with distilled water.
- Measure the absorbance of the resulting solution at 445 nm against a reagent blank (prepared similarly without **Metadoxine**).[\[1\]](#)
- For the sample analysis, treat an appropriate aliquot of the sample solution in the same manner.
- Calculate the concentration of **Metadoxine** in the sample from the calibration curve.



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Caption: Workflow for Colorimetric Analysis of **Metadoxine** with Ferric Nitrate.

Method 3: Colorimetric Method using Folin-Ciocalteu Reagent

This method is based on the redox reaction of **Metadoxine** with Folin-Ciocalteu (FC) reagent in an alkaline medium to produce a stable blue-colored chromogen.[7]

Instrumentation:

- UV-Visible Spectrophotometer[7]
- 1 cm matched quartz cuvettes[7]
- Analytical balance
- Volumetric flasks

Reagents and Solutions:

- **Metadoxine** reference standard
- Folin-Ciocalteu reagent (2N), diluted three times with distilled water to get 0.67 N.[7]
- Sodium hydroxide (NaOH) solution (4% w/v).[7]
- Distilled water

Standard Stock Solution Preparation:

- Accurately weigh 500 mg of **Metadoxine** and dissolve in a 100 mL volumetric flask with water to get a stock solution of 5 mg/mL.[7]
- Dilute 1 mL of this stock solution to 10 mL to get a working standard solution of 500 µg/mL.[7]

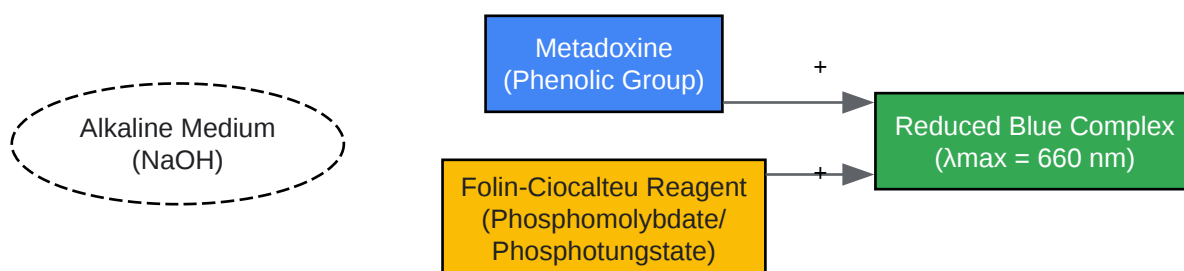
Sample Preparation:

- Prepare a sample powder equivalent to 500 mg of **Metadoxine** and extract it into 100 mL of water.[7]

- Dilute this solution appropriately to fall within the calibration range.[7]

Procedure:

- Into a series of 10 mL volumetric flasks, transfer aliquots of the working standard solution to obtain concentrations ranging from 5 to 30 $\mu\text{g/mL}$. [7]
- Successively add 3.0 mL of NaOH solution (4% w/v) and 1.0 mL of FC reagent. [7]
- Keep the flasks aside for 5 minutes. [7]
- Make up the volume to 10 mL with distilled water.
- Measure the absorbance at 660 nm against a reagent blank. [7]
- Process the sample solution in the same manner and determine the concentration from a Beer-Lambert plot. [7]



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Caption: Principle of Color Formation with Folin-Ciocalteu Reagent.

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